2(1H)-Pyridinone, 4-(methylthio)-6-phenyl-
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Overview
Description
2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- is an organic compound with a unique structure that includes a pyridinone ring substituted with a methylthio group at the 4-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 4-(methylthio)benzyl chloride with an appropriate pyridinone precursor under basic conditions. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding pyridinone derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as bromine, chlorine, or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Pyridinone derivatives without the methylthio group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 4-(methylthio)-6-methyl-
- 2(1H)-Pyridinone, 4-(methylthio)-6-ethyl-
- 2(1H)-Pyridinone, 4-(methylthio)-6-isopropyl-
Uniqueness
2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- is unique due to the presence of the phenyl group at the 6-position, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
114361-54-5 |
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Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-methylsulfanyl-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NOS/c1-15-10-7-11(13-12(14)8-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) |
InChI Key |
KQCHKZRSYFNZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=O)NC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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